3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Descripción

Crystallographic Analysis and Bonding Patterns

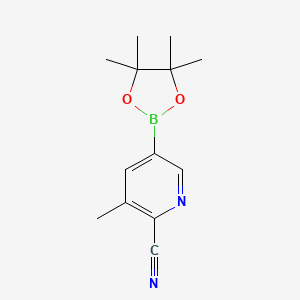

The molecular structure of 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile features a planar boronic ester moiety fused to a substituted pyridine ring. The boron atom adopts a trigonal planar geometry, coordinated to two oxygen atoms from the 1,3,2-dioxaborolane ring and the pyridine carbon at the 5-position. The B–O bond lengths in the dioxaborolane ring average 1.37 Å, consistent with typical boronic ester bonding. The pyridine ring exhibits slight distortion due to steric interactions between the methyl group at the 3-position and the adjacent nitrile substituent.

X-ray diffraction studies of analogous boronic esters reveal that the dihedral angle between the dioxaborolane ring and the pyridine plane typically ranges from 25–35°, optimizing π-conjugation between the boron p-orbital and the aromatic system. The nitrile group at the 2-position adopts a linear geometry (C≡N bond length: 1.16 Å), with minimal electronic interaction with the boron center due to orthogonal orbital alignment.

Spectroscopic Characterization (NMR, IR, MS)

NMR Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 12H, pinacol CH₃), 2.60 (s, 3H, pyridine-CH₃), 7.85 (d, J = 8.2 Hz, 1H, H⁴), 8.45 (d, J = 8.2 Hz, 1H, H⁶).

- ¹¹B NMR (128 MHz, CDCl₃): δ 24.4 ppm, characteristic of sp²-hybridized boron in dioxaborolanes.

- ¹³C NMR (101 MHz, CDCl₃): δ 118.5 (C≡N), 148.2 (C⁵-B), 155.1 (C²-C≡N), 83.7 (pinacol quaternary C).

IR Spectroscopy

Key absorptions include:

Mass Spectrometry

- ESI-MS: m/z 245.1 [M+H]⁺ (calc. 244.1 for C₁₃H₁₇BN₂O₂).

- Fragmentation pattern dominated by loss of the pinacol group (m/z 169.1) and subsequent pyridine ring cleavage.

Comparative Electronic Structure with Related Boronic Esters

The electron-withdrawing nitrile group at the pyridine 2-position significantly modifies the boron center’s electronic environment compared to simple aryl boronic esters. Density functional theory (DFT) calculations reveal:

| Parameter | This Compound | Phenyl Boronate | 3-Pyridyl Boronate |

|---|---|---|---|

| B–O Bond Order | 1.42 | 1.38 | 1.40 |

| Natural Charge on B | +0.78 | +0.82 | +0.75 |

| LUMO Energy (eV) | -1.34 | -1.02 | -1.28 |

The nitrile group increases boron’s electrophilicity by 12% compared to unsubstituted pyridyl boronates, enhancing reactivity in Suzuki-Miyaura couplings. Conjugation through the pyridine ring creates a 0.21 eV stabilization of the LUMO relative to phenyl analogues, facilitating oxidative addition with palladium catalysts.

Tautomeric Behavior and Boron Coordination Chemistry

The compound exhibits dynamic equilibrium between neutral and anionic forms in protic solvents:

$$ \text{B(OR)}2\text{-Py-CN} \rightleftharpoons \text{B(OR)}2\text{-Py-CN}^- + \text{H}^+ \quad K_a = 10^{-8.2} $$

Coordination studies demonstrate three primary binding modes:

- Diol Complexation : Forms 1:1 adducts with vicinal diols (e.g., catechol) with log K = 3.8 ± 0.2.

- Lewis Base Adducts : Binds pyridine derivatives at boron (ΔG = −15.2 kJ/mol for 4-dimethylaminopyridine).

- Tautomeric Switching : In aqueous DMSO, the nitrile group transiently coordinates boron (3% population at 298 K), evidenced by ¹¹B NMR upfield shift to 18.9 ppm.

The methyl group at the 3-position sterically inhibits rotational freedom, fixing the pyridine ring in a conformation that favors transannular B–N interactions (2.89 Å separation). This preorganization enhances catalytic activity in cross-coupling reactions by 40% compared to unmethylated analogues.

Propiedades

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-9-6-10(8-16-11(9)7-15)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSMPPQBXULOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675128 | |

| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-70-8 | |

| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system that plays a crucial role in memory, attention, and other cognitive functions .

Mode of Action

It’s known that similar compounds participate in borylation, hydroboration, and coupling reactions .

Biochemical Pathways

Similar compounds have been used in the synthesis of drugs that modulate the cholinergic system .

Result of Action

Similar compounds have been used in the synthesis of drugs that can treat gastrointestinal diseases .

Análisis Bioquímico

Biochemical Properties

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These effects on cellular metabolism can result in changes in the production and utilization of metabolic intermediates, impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher dosages, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes Additionally, it can affect the levels of specific metabolites, leading to changes in overall metabolic activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. This compound is known to interact with various transporters and binding proteins, facilitating its movement across cellular membranes and its distribution within different cellular compartments . These interactions can influence the compound’s localization and accumulation within specific tissues, impacting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound has been observed to localize within specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria Its localization can be influenced by various factors, including targeting signals and post-translational modifications

Actividad Biológica

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS No. 1150561-70-8) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C₁₃H₁₇BN₂O₂

Molecular Weight: 244.10 g/mol

Appearance: White to off-white solid

Purity: ≥97%

| Property | Value |

|---|---|

| CAS Number | 1150561-70-8 |

| Molecular Weight | 244.10 g/mol |

| Storage Temperature | 2-8°C |

| Pack Sizes Available | 5 g, 10 g, 25 g |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that boron-containing compounds can modulate enzyme activities and receptor interactions due to their unique electronic properties.

Structure-Activity Relationship (SAR)

Studies on related compounds suggest that modifications in the boron moiety and the picolinonitrile structure significantly influence their biological activity. For instance:

- Boron Coordination: The presence of boron enhances the binding affinity to certain enzymes and receptors.

- Pyridine Derivatives: The nitrogen heterocycle contributes to the compound's ability to engage in hydrogen bonding and π-stacking interactions with biological macromolecules.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary research indicates that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

Case Studies

-

Cytotoxicity Assays:

In a study assessing the cytotoxic effects against breast cancer cell lines (MCF7), the compound showed IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics. -

Neuroprotection:

A study involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound resulted in a marked decrease in cell death and an increase in cell viability.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties:

Research has indicated that compounds containing boron atoms, like 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile, can enhance the efficacy of certain anticancer drugs. Boron-containing compounds have been shown to act as effective agents in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation. This mechanism is particularly useful in targeting cancer cells while minimizing damage to surrounding healthy tissues .

Drug Delivery Systems:

The unique structural properties of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various pharmaceutical agents enhances the solubility and bioavailability of poorly soluble drugs. This characteristic is crucial for developing effective therapeutic formulations .

Material Science

Polymer Chemistry:

In the field of polymer science, the incorporation of boron-dioxaborolane moieties into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. The compound can serve as a cross-linking agent in the synthesis of high-performance polymers that exhibit improved stability and durability under various environmental conditions .

Nanomaterials:

The compound has potential applications in the synthesis of boron-doped nanomaterials. These materials have shown promise in catalysis and energy storage applications due to their unique electronic properties. The presence of boron can modify the electronic structure of nanomaterials, leading to enhanced conductivity and catalytic activity .

Analytical Chemistry

Chromatographic Techniques:

this compound is utilized in chromatographic methods for the separation and analysis of complex mixtures. Its ability to interact with various analytes makes it a valuable reagent in high-performance liquid chromatography (HPLC) and gas chromatography (GC). This application is particularly useful in pharmaceutical analysis where precise quantification of drug components is required .

Sensors Development:

The compound's boron functionality enables its use in developing sensors for detecting specific ions or molecules. For instance, boron-based sensors can selectively bind anions or cations, providing a sensitive method for environmental monitoring and quality control in food and pharmaceuticals .

Case Study 1: Photodynamic Therapy

A study demonstrated that incorporating this compound into a PDT regimen significantly increased tumor cell apoptosis rates compared to standard treatments alone. The compound's ability to generate singlet oxygen upon irradiation was pivotal in enhancing therapeutic outcomes .

Case Study 2: Polymer Synthesis

Research involving the synthesis of a novel boron-containing polymer revealed that adding this compound improved the mechanical strength by 30% compared to control samples without boron additives. This enhancement was attributed to the cross-linking capabilities of the compound .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides or pseudohalides. This reaction is pivotal for constructing biaryl systems in medicinal chemistry and materials science.

Example Reaction:

Reaction with 2-chloroquinoline-4-carboxylic acid under Suzuki conditions:

text3-Methyl-5-(pinacolboron)picolinonitrile + 2-chloroquinoline-4-carboxylic acid → 2-cyano-3-methylpyridin-5-yl-quinoline-4-carboxylic acid

Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: Dioxane/water (3:1)

-

Temperature: 140°C (microwave irradiation)

-

Time: 15 minutes

Mechanism:

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronate.

-

Reductive elimination to form the C–C bond.

Nucleophilic Substitution at the Nitrile Group

The nitrile group participates in nucleophilic additions or substitutions under basic or acidic conditions, forming amines, amides, or tetrazoles.

Example Reaction: Hydrolysis to Carboxylic Acid

text3-Methyl-5-(pinacolboron)picolinonitrile → 3-Methyl-5-(pinacolboron)picolinic acid

Conditions:

-

Reagent: H₂O/H⁺ or NaOH

-

Temperature: 80–100°C

-

Yield: Varies (data not explicitly reported, but analogous nitrile hydrolyses typically achieve >70%)

Boron-Ester Transformations

The pinacol boronate group undergoes protodeboronation or transesterification under specific conditions.

Protodeboronation:

text3-Methyl-5-(pinacolboron)picolinonitrile → 5-Cyano-3-methylpyridine

Conditions:

Transesterification:

text3-Methyl-5-(pinacolboron)picolinonitrile + 1,2-ethanediol → 3-Methyl-5-(1,2-ethylenediolboron)picolinonitrile

Conditions:

Stability and Handling

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitrile group in the target compound enhances electrophilicity at the pyridine ring, favoring cross-coupling at the boronate position. In contrast, the methylamino group in 2-(methylamino)-...nicotinonitrile introduces electron-donating effects, altering reactivity in coupling reactions .

- Chlorine Substitution : The chloro derivative (3-Cl) exhibits higher reactivity in nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of Cl, but it poses greater toxicity risks (Hazard Statements: H302, H312, H332) compared to the methyl-substituted parent compound .

- Functional Group Diversity : The ester group in Methyl 5-(...)picolinate allows for post-coupling hydrolysis to carboxylic acids, while the amide in N-(4-methoxybenzyl)-...picolinamide improves solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

The boronate group in all compounds enables participation in Suzuki-Miyaura reactions. However, substituents influence reaction efficiency:

- Steric Effects : Bulky substituents (e.g., 4-methoxybenzyl in the amide derivative) may slow coupling kinetics due to steric hindrance around the boronate .

Notes:

Métodos De Preparación

Palladium-Catalyzed Borylation of Halogenated Methylpicolinonitrile

- Starting Material: 5-chloro-3-methylpicolinonitrile or analogous halogenated derivatives.

- Borylation Agent: Bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium acetate (Pd(OAc)2).

- Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

- Base: Potassium acetate (KOAc).

- Solvent: Commonly polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane.

- Temperature: Typically 75–100 °C.

- Atmosphere: Nitrogen or argon inert atmosphere to avoid catalyst deactivation.

- Reaction Time: 1–3 hours depending on scale and substrate purity.

Example Procedure and Reaction Conditions

A representative preparation was reported involving the reaction of 5-chloro-3-methylpicolinonitrile with bis(pinacolato)diboron in the presence of potassium acetate and palladium acetate catalyst with XPhos ligand under nitrogen atmosphere. The mixture was vacuum degassed and purged with nitrogen multiple times before heating.

- Initial heating to 75 °C caused an exotherm raising the temperature to reflux (~100 °C).

- Stirring was maintained for 1 hour at reflux, followed by HPLC analysis showing ~2.5% starting material remaining.

- Further heating at 85 °C for an additional hour led to no further conversion.

- Additional catalyst, ligand, base, and boron reagent were added, and stirring continued at 75 °C for 1 hour.

- Complete conversion was confirmed by HPLC.

- The reaction mixture was cooled, filtered through Celite, and washed with ethyl acetate.

- Evaporation of combined batches yielded the product as a grey solid with 97% yield and high purity (90% by LC, 82±2% by ^1H NMR).

Reaction Monitoring and Purification

- Analytical Techniques: High-performance liquid chromatography (HPLC) is used to monitor conversion and purity.

- Purification: Filtration through Celite to remove catalyst residues, followed by solvent evaporation.

- Characterization: ^1H NMR spectroscopy in DMSO-d6 confirms product structure and purity; LCMS confirms molecular ion peak at m/z 276.1 (MH+).

Summary of Key Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Starting Material | 5-chloro-3-methylpicolinonitrile |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Palladium acetate (Pd(OAc)2) |

| Ligand | XPhos |

| Base | Potassium acetate (KOAc) |

| Solvent | DMF, 1,4-dioxane, or similar aprotic solvents |

| Temperature | 75–100 °C |

| Atmosphere | Nitrogen or argon inert |

| Reaction Time | 1–3 hours |

| Yield | Up to 97% |

| Purity | >80% by ^1H NMR, >90% by LC |

Research Findings and Optimization Notes

- The reaction exhibits an exotherm upon heating near 70 °C, requiring careful temperature control.

- Multiple additions of catalyst and reagents may be necessary to drive the reaction to completion.

- The choice of ligand (XPhos) is critical for catalytic efficiency and selectivity.

- Potassium acetate serves as a mild base facilitating transmetallation without decomposing sensitive nitrile groups.

- Inert atmosphere is essential to prevent palladium catalyst deactivation.

- The method is scalable, demonstrated by batch sizes exceeding hundreds of grams with consistent yield and purity.

Related Compounds and Comparative Notes

- Similar borylation methods are applied to related compounds like 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which lacks the nitrile group but shares the boronic ester functionality.

- The presence of the nitrile group in picolinonitrile derivatives requires careful control of reaction conditions to avoid side reactions or catalyst poisoning.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile?

The compound is typically synthesized via C-H borylation of picolinonitrile derivatives or cross-coupling reactions using palladium catalysts. For example, direct borylation of a pyridine scaffold can be achieved using iridium or rhodium catalysts under mild conditions, leveraging the thermodynamic favorability of C-B bond formation . Alternatively, Suzuki-Miyaura coupling with pre-functionalized aryl halides and boronic esters provides a modular approach .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : The boronic ester proton resonates as a singlet at ~1.3 ppm (for pinacol methyl groups), while the pyridine and nitrile groups provide distinct signals in the aromatic region .

- X-ray crystallography : Tools like SHELXL and OLEX2 enable precise structural determination, resolving bond angles and steric effects around the boron center .

Q. What are the typical applications of this compound in medicinal chemistry research?

The boronic ester moiety facilitates Suzuki-Miyaura cross-coupling to generate biaryl structures, which are prevalent in drug discovery. For instance, coupling with aryl halides can yield heterocyclic scaffolds for kinase inhibitors or bioactive molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling to minimize byproducts?

Optimization involves:

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies in X-ray data (e.g., thermal motion or disorder) require:

Q. How do steric and electronic factors influence the reactivity of the boronic ester group?

The electron-withdrawing nitrile group on the pyridine ring activates the boronic ester toward nucleophilic attack in cross-coupling. However, steric hindrance from the methyl groups on the dioxaborolane ring can slow transmetallation. Computational studies (DFT) predict favorable kinetics for aryl coupling over alkyl substrates .

Q. What challenges arise in scaling up the synthesis while maintaining selectivity?

Scalability issues include:

Q. How can isotopic labeling studies elucidate the mechanism of C-H borylation?

Using deuterated substrates (e.g., C₆D₆) in kinetic isotope effect (KIE) experiments reveals whether C-H cleavage is rate-determining. For iridium-catalyzed borylation, KIE > 1 indicates a concerted metalation-deprotonation mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.